molecular formula C12H16N2O3 B8796964 N-(4-methoxybenzoyl)-N'-butyrylhydrazine

N-(4-methoxybenzoyl)-N'-butyrylhydrazine

Cat. No.: B8796964
M. Wt: 236.27 g/mol
InChI Key: ZEPJEGBWUJXXQA-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzoyl)-N'-butyrylhydrazine is a hydrazide derivative featuring a 4-methoxybenzoyl group and a butyryl hydrazine moiety. The 4-methoxybenzoyl group enhances electron density, influencing both reactivity and binding properties, while the butyryl chain may modulate solubility and pharmacokinetic behavior .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N'-butanoyl-4-methoxybenzohydrazide

InChI

InChI=1S/C12H16N2O3/c1-3-4-11(15)13-14-12(16)9-5-7-10(17-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

ZEPJEGBWUJXXQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Flexibility from the butyryl chain may reduce crystallinity compared to rigid phenyl or benzylidene derivatives .

Comparative Data :

Compound Yield (%) Reaction Conditions Key Challenges
This compound ~75–85% Reflux in ethanol, 4–6 h Purification due to hygroscopicity
N'-(4-Nitrobenzylidene)-benzohydrazides 60–70% Acetic acid catalysis, 20 h stirring Low solubility of nitro-substituted products
Schiff base hydrazides (e.g., ) 80–90% Microwave-assisted synthesis Rapid decomposition under high temperatures

Insights : Microwave-assisted synthesis () improves yields for thermally sensitive analogs, but this compound’s stability under such conditions remains unexplored .

Crystallographic and Computational Studies

Crystal structures of related compounds reveal key packing motifs:

  • 4-Methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • Ni(II) complexes with 4-methoxybenzoyl hydrazones () adopt octahedral or square-planar geometries, highlighting the ligand’s versatility in coordination chemistry .

DFT Calculations :

  • B3LYP/6-311G studies () show that electron-donating groups like methoxy lower the HOMO-LUMO gap, enhancing reactivity toward electrophiles .

Comparison :

  • The butyryl chain in this compound may enhance membrane permeability compared to bulkier tert-butyl analogs, though specific activity data are lacking .
  • Methoxy-substituted derivatives generally show better anticancer activity than nitro- or chloro-substituted ones due to improved electron donation .

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